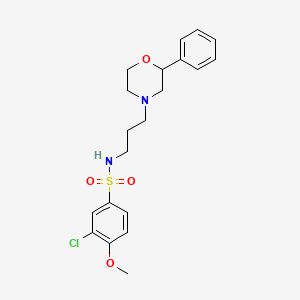
1-(2,4-Difluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Difluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as DFP-10917, is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is necessary for DNA and RNA synthesis. DFP-10917 has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Urease Inhibitors for Medical Applications
Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections
Urease plays a crucial role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urease inhibitors, including urea derivatives, have been studied extensively for their potential in treating such infections. Despite the clinical use of acetohydroxamic acid, its severe side effects have prompted the search for alternative inhibitors. This highlights the untapped potential of urease inhibition in medicinal applications, including the exploration of natural products as complementary therapies (Kosikowska & Berlicki, 2011).
Anti-Inflammatory and Biochemical Applications
Synthesis and Anti-Inflammatory Activity of Tetrahydropyrimidine Derivatives
Pyrimidines, including tetrahydropyrimidine derivatives synthesized from urea, have shown a broad range of biological activities, such as anti-inflammatory effects. These compounds, developed through novel synthetic procedures, have demonstrated potent in-vitro anti-inflammatory activity, indicating their potential in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Biosensors and Diagnostic Applications
Urea Biosensors for Detecting Urea Concentration
The development of urea biosensors has been significant in detecting and quantifying urea concentrations, critical in diagnosing various diseases and conditions. Utilizing enzyme urease as a bioreceptor, these biosensors employ various materials for enzyme immobilization, showcasing the importance of urea in diagnostic applications (Botewad et al., 2021).
Drug Design and Molecular Interactions
Ureas in Drug Design
Ureas exhibit unique hydrogen bonding capabilities, making them integral in drug-target interactions across a wide range of bioactivities. Their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules underscores the significance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).
Agricultural and Environmental Applications
Ureaform as a Slow-Release Fertilizer
Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, highlighting urea's application in agriculture. Its degradation, influenced by microbial activity, offers insights into improving fertility management and reducing environmental pollution (Alexander & Helm, 1990).
Urea as a Hydrogen Carrier for Sustainable Energy
The exploration of urea as a hydrogen carrier presents a promising avenue for sustainable energy supply. Its attributes, including non-toxicity, stability, and ease of transport and storage, combined with its potential for rapid implementation, underscore the feasibility of utilizing urea in energy applications (Rollinson et al., 2011).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5O/c1-20(2)12-16-6-9(7-17-12)18-13(21)19-11-4-3-8(14)5-10(11)15/h3-7H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQPMWCGWXHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2719499.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2719504.png)
![Methyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2719505.png)
![1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2719507.png)




![N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2719514.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide](/img/no-structure.png)